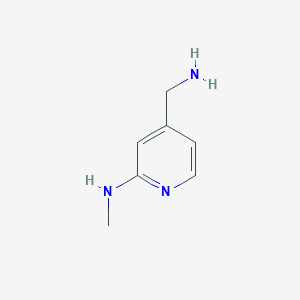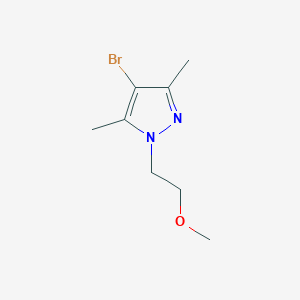
4-(aminométhyl)-N-méthylpyridin-2-amine
Vue d'ensemble
Description
“(4-Aminomethyl-pyridin-2-yl)-methyl-amine” is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. It is a compound that has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) .
Synthesis Analysis
The synthesis of similar compounds often involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The starting materials can include acyclic compounds, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis
The molecular structure of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be analyzed using various techniques such as infrared spectroscopy and density functional theory calculation .Chemical Reactions Analysis
The chemical reactions involving “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be studied using a variety of electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be determined using various techniques. For example, its density can be measured to be 1.065 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Récupération de l'or à partir des effluents industriels
Ce composé a été utilisé dans la synthèse d'un nouvel adsorbant par fonctionnalisation de la nano-silice pour la récupération sélective de l'or (Au III) à partir de solutions aqueuses . L'adsorbant présente une capacité d'adsorption élevée et une bonne sélectivité, ce qui en fait un matériau prometteur pour récupérer l'or des déchets industriels.
Développement de capteurs d'anions
Des dérivés de ce composé ont été étudiés pour leurs propriétés photophysiques uniques, en particulier dans la génération d'espèces radicalaires anioniques semi-stables par transfert d'électrons photo-induit . Cette propriété est importante pour le développement de capteurs d'anions qui peuvent détecter sélectivement des anions spécifiques, ce qui est crucial dans les systèmes biologiques et les applications industrielles.
Synthèse chimiosélective de β-énaminones
En synthèse organique, les dérivés de "4-(aminométhyl)-N-méthylpyridin-2-amine" ont été utilisés dans la synthèse chimiosélective de β-énaminones à partir de ynones . Cette méthode est très efficace, sans métal et donne des β-énaminones structurellement diverses, qui sont des intermédiaires précieux en chimie pharmaceutique.
Dérivé d'acide aminé non naturel
Le composé agit comme un dérivé d'acide aminé non naturel, ce qui a des implications dans la conception de peptides et de protéines ayant des propriétés modifiées pour la recherche et les applications thérapeutiques .
Agent antifibrinolytique
Il sert d'agent antifibrinolytique de type 2, ce qui pourrait être bénéfique pour contrôler les saignements pendant les interventions chirurgicales ou dans les cas où une fibrinolyse excessive est un problème .
Synthèse de l'acide guanidinométhylbenzoïque
Le composé réagit avec le sulfate de 2-méthyl-isothiourée pour préparer l'acide 4-guanidinométhylbenzoïque, qui a des applications potentielles en chimie médicinale .
Applications biomédicales
Les dérivés de l'isatine, qui peuvent être synthétisés à partir de "this compound", ont été rapportés comme possédant des applications biomédicales significatives, y compris des activités anti-VIH, antibactériennes et antifongiques .
Industrie pharmaceutique
Les dérivés du composé jouent un rôle clé dans l'industrie pharmaceutique, en particulier dans la synthèse de composés utiles pour la pathogenèse des ulcères gastriques et comme antioxydants pour la gestion du diabète .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” could involve the development of new derivatives with improved properties for various applications. For example, new 2-aminopyrimidine derivatives have been prepared for the treatment of human diseases .
Relevant Papers Several papers have been published on the topic of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” and its derivatives. These papers cover a wide range of topics, from the synthesis and characterization of the compound to its applications in various fields .
Propriétés
IUPAC Name |
4-(aminomethyl)-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFOUXEPOSPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-35-8 | |
| Record name | 4-(aminomethyl)-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
